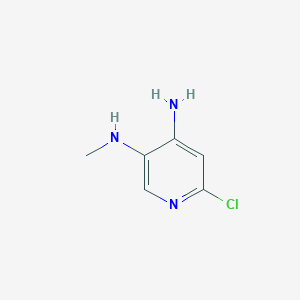

6-Chloro-N3-methylpyridine-3,4-diamine

Description

BenchChem offers high-quality 6-Chloro-N3-methylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N3-methylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWADLCQEXCASKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application of 6-Chloro-N3-methylpyridine-3,4-diamine

Executive Summary

6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6) is a high-value heterocyclic building block primarily utilized in the synthesis of fused bicyclic systems, such as imidazo[4,5-c]pyridines . Its structural motif—a pyridine core functionalized with a halogen at the C6 position and vicinal diamines at C3 and C4—makes it a critical intermediate for scaffold morphing in kinase and phosphatase inhibitor discovery (e.g., SHP2, EGFR).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed to support its integration into hit-to-lead optimization campaigns.

Chemical Identity & Structural Analysis

The compound features a pyridine ring substituted with a chlorine atom and two amino groups. The regiochemistry is specific: the methyl group is attached to the amine at the 3-position , leaving the 4-amino group primary. This differentiation is crucial for regioselective cyclization reactions.

| Parameter | Detail |

| IUPAC Name | 6-Chloro-N3-methylpyridine-3,4-diamine |

| CAS Number | 1449515-83-6 |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.60 g/mol |

| SMILES | CNc1c(N)cc(Cl)nc1 |

| InChI Key | NWADLCQEXCASKF-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical structure and atom numbering scheme to clarify regiochemistry for derivatization.

Figure 1: Structural deconstruction highlighting the orthogonal reactive handles: the electrophilic C-Cl bond and the nucleophilic vicinal diamine moiety.

Physicochemical Properties[3][4][5][6][7]

The following data aggregates experimental observations and high-confidence predictive models (e.g., ACD/Labs, SwissADME) to guide formulation and synthesis.

Table 1: Core Physicochemical Parameters

| Property | Value / Range | Source/Note |

| Physical State | Solid (Powder) | Experimental |

| Color | Off-white to pale beige | Experimental |

| Melting Point | 110°C – 140°C (Predicted) | Exact experimental MP not reported in public patents; range estimated based on structural analogs. |

| LogP (Octanol/Water) | 1.0 ± 0.3 | Predicted (Consensus) |

| pKa (Pyridine N) | ~6.8 | Predicted (Basicity increased by amino groups) |

| pKa (Aniline N) | ~3.5 | Predicted |

| Topological PSA | 50.36 Ų | Useful for CNS penetration prediction |

| H-Bond Donors | 2 | (NH, NH2) |

| H-Bond Acceptors | 3 | (Pyridine N, 2x Amine N) |

Solubility Profile

-

High Solubility: DMSO, Methanol, Ethanol, DMF.

-

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

-

Low Solubility: Water (Neutral pH), Hexanes.

-

Note: Solubility in water increases significantly at pH < 4 due to protonation of the pyridine nitrogen.

Synthetic Utility & Reactivity

The primary value of 6-Chloro-N3-methylpyridine-3,4-diamine lies in its ability to form fused heterocycles. The 6-Chloro substituent serves as a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings after the ring fusion is complete.

Key Transformation: Imidazopyridine Formation

The vicinal diamine reacts with carboxylic acids, aldehydes, or phosgene equivalents to form 3-methyl-3H-imidazo[4,5-c]pyridine derivatives.

Figure 2: Synthetic workflow for the conversion of the diamine precursor into the imidazo[4,5-c]pyridine scaffold.

Mechanism & Regioselectivity

-

Acylation: The primary amine (N4) is generally more nucleophilic than the secondary N-methyl amine (N3) due to steric hindrance at N3. Acylation typically occurs first at N4.

-

Cyclization: Subsequent heating in acidic media (e.g., AcOH) promotes dehydration and cyclization onto the N3 nitrogen, forming the imidazole ring.

Experimental Protocols

Protocol A: Quality Control (HPLC Analysis)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: Expect elution at ~4.5–5.5 min depending on dead volume.

Protocol B: Handling & Storage

-

Oxidation Sensitivity: Vicinal diamines are prone to oxidation (turning brown/black) upon exposure to air.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Safety & Hazards (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

In case of contact, wash immediately with soap and water.

References

-

Sigma-Aldrich (Merck). 6-Chloro-N3-methylpyridine-3,4-diamine Product Page. Retrieved from (Note: Search CAS 1449515-83-6).[1][2]

-

PubChem. Compound Summary for Pyridine Diamine Derivatives. National Library of Medicine. Retrieved from .

-

Vomasta, D., et al. (2007). Synthesis of Pyridine-containing Ligands. Molbank, 2007(4), M556.[3] (Cited for general pyridine diamine reactivity).

-

Ambeed. Safety Data Sheet (SDS) for CAS 1449515-83-6. Retrieved from .

Sources

Therapeutic Potential of 6-Chloro-N3-methylpyridine-3,4-diamine in Drug Discovery: A Technical Guide for Preclinical Development

Foreword: Unveiling the Potential of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a vast array of biological activities, from antimicrobial to anticancer and neurological applications.[1][4][5] Within this promising chemical class, 6-Chloro-N3-methylpyridine-3,4-diamine emerges as a compound of significant interest for novel drug discovery. While direct biological data for this specific molecule is nascent, its structural features—a chlorinated pyridine ring and a diaminopyridine core—suggest a strong potential for therapeutic innovation, particularly in the realm of oncology and neurology.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of 6-Chloro-N3-methylpyridine-3,4-diamine. We will delve into the established pharmacology of related compounds to build a robust hypothesis for its mechanism of action, and subsequently, outline a rigorous, field-proven experimental plan for its synthesis, characterization, and preclinical validation. This document is designed not as a rigid protocol, but as a strategic roadmap to guide the scientific journey from a promising molecule to a potential therapeutic candidate.

The Scientific Rationale: Building on the Legacy of Diaminopyridines and Pyridine-Based Kinase Inhibitors

The therapeutic promise of 6-Chloro-N3-methylpyridine-3,4-diamine is rooted in two key areas of established pharmacology: the neurological effects of diaminopyridines and the anticancer properties of substituted pyridine and pyrimidine derivatives.

The Neurological Hypothesis: A Potential Modulator of Neuronal Excitability

The unsubstituted parent compound, 3,4-diaminopyridine (3,4-DAP or amifampridine), is a well-characterized blocker of presynaptic voltage-gated potassium channels.[6][7] This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium and enhanced release of acetylcholine at the neuromuscular junction.[6][8][9] This mechanism has led to its approval for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness.[6][9]

The introduction of a chloro and a methyl group to the pyridine ring of 6-Chloro-N3-methylpyridine-3,4-diamine could modulate its potency, selectivity, and pharmacokinetic properties compared to 3,4-DAP. The chlorine atom, being an electron-withdrawing group, can alter the pKa of the pyridine nitrogen and the amino groups, potentially influencing its interaction with the potassium channel pore. The N-methyl group could affect its metabolic stability and ability to cross the blood-brain barrier.

The Oncological Hypothesis: A Candidate Kinase Inhibitor

A growing body of evidence highlights the role of pyridine and pyrimidine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[10][11] Numerous kinase inhibitors with a pyridine-based core are now in clinical use for various cancers.[10][12] The diaminopyridine scaffold, in particular, has been identified as a promising template for the development of selective kinase inhibitors, such as those targeting Monopolar spindle 1 (Mps1) kinase, which is involved in cancer cell division.[13][14]

The structural features of 6-Chloro-N3-methylpyridine-3,4-diamine align with the general pharmacophore of many ATP-competitive kinase inhibitors. The diaminopyridine core can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The chloro-substituted pyridine ring can be directed towards the solvent-exposed region or a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.

A Strategic Research and Development Plan

To systematically evaluate the therapeutic potential of 6-Chloro-N3-methylpyridine-3,4-diamine, a phased experimental approach is proposed. This plan is designed to first establish a reliable synthetic route and then to rigorously assess its biological activity, starting with broad screening and progressing to more focused mechanistic and in vivo studies.

Phase 1: Synthesis and Physicochemical Characterization

A robust and scalable synthesis of 6-Chloro-N3-methylpyridine-3,4-diamine is the foundational step. Based on standard heterocyclic chemistry, a plausible synthetic route is proposed.

Proposed Synthesis Workflow:

Caption: Proposed synthetic route for 6-Chloro-N3-methylpyridine-3,4-diamine.

Detailed Protocol for Synthesis (Hypothetical):

-

Step 1: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine. To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add an excess of methylamine (e.g., 40% in water) dropwise at room temperature. Stir the reaction mixture for several hours until completion, as monitored by TLC. The product can be isolated by extraction and purified by column chromatography.

-

Step 2: Synthesis of 6-chloro-N-methyl-3,5-dinitropyridin-2-amine. Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The product can be isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.

-

Step 3: Synthesis of 6-chloro-N3-methyl-5-nitropyridine-3,4-diamine. This step involves the selective reduction of one nitro group. A variety of reagents can be screened for this transformation, such as sodium sulfide or ammonium polysulfide in an alcoholic solvent. The reaction progress should be carefully monitored to avoid over-reduction.

-

Step 4: Synthesis of 6-Chloro-N3-methylpyridine-3,4-diamine. The final reduction of the remaining nitro group can be achieved using standard conditions, such as iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst). The final product should be purified by recrystallization or column chromatography.

Physicochemical Characterization:

The identity and purity of the synthesized 6-Chloro-N3-methylpyridine-3,4-diamine must be confirmed using a battery of analytical techniques.

| Parameter | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the synthesized compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the final compound. |

| Solubility | Kinetic and thermodynamic solubility assays | To assess its solubility in aqueous and organic solvents, which is crucial for formulation development. |

| LogP/LogD | Calculated and experimental (e.g., shake-flask method) | To predict its membrane permeability and distribution properties. |

| pKa | Potentiometric titration or UV-spectroscopy | To determine the ionization constants of the amino groups and pyridine nitrogen, which influence its biological activity and solubility. |

Phase 2: In Vitro Biological Evaluation

This phase aims to identify the primary biological targets and cellular effects of 6-Chloro-N3-methylpyridine-3,4-diamine.

Experimental Workflow for In Vitro Evaluation:

Caption: A workflow for the in vitro biological characterization of 6-Chloro-N3-methylpyridine-3,4-diamine.

Detailed Protocols for In Vitro Assays:

-

Broad Kinase Panel Screening: To explore the oncological potential, the compound should be screened against a large panel of human kinases (e.g., >400 kinases) at a single concentration (e.g., 1 or 10 µM). Services like Eurofins Discovery's KINOMEscan® (a competition binding assay) are ideal for this initial screen.[15] This will identify potential "hit" kinases that bind to the compound with high affinity.

-

Biochemical IC50 Determination: For the identified hit kinases, dose-response studies should be performed to determine the half-maximal inhibitory concentration (IC50). Radiometric or luminescence-based assays, such as those offered by the KinaseProfiler™ service, are suitable for this purpose.[15][16] These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.[16][17]

-

Cell-Based Target Engagement Assay: To confirm that the compound interacts with its target kinase within a cellular context, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a robust method that measures the binding of a compound to a specific protein in living cells.

-

Cellular Proliferation and Viability Assays: The antiproliferative effect of 6-Chloro-N3-methylpyridine-3,4-diamine should be evaluated in a panel of cancer cell lines, particularly those known to be dependent on the identified target kinases. Standard assays like the MTT or CellTiter-Glo® assays can be used to measure cell viability and proliferation over a range of compound concentrations to determine the GI50 (concentration for 50% growth inhibition).

-

Downstream Signaling Pathway Analysis: To confirm the mechanism of action, the effect of the compound on the signaling pathway downstream of the target kinase should be investigated. Western blotting can be used to measure the phosphorylation status of key substrate proteins of the target kinase in treated cancer cells.

-

Potassium Channel Blocking Assay: To investigate the neurological potential, the compound's effect on voltage-gated potassium channels can be assessed using electrophysiological techniques, such as patch-clamp recordings, in cells expressing specific potassium channel subtypes.

Phase 3: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

Experimental Workflow for In Vivo Evaluation:

Caption: A workflow for the in vivo preclinical evaluation of a lead compound.

Detailed Protocols for In Vivo Studies:

-

Pharmacokinetic (PK) Studies: The PK profile of 6-Chloro-N3-methylpyridine-3,4-diamine should be determined in rodents (e.g., mice or rats).[18][19] This involves administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration in plasma and potentially in target tissues over time.[19] Key parameters to be determined include half-life, clearance, volume of distribution, and oral bioavailability.

-

Maximum Tolerated Dose (MTD) Study: A dose-escalation study should be conducted to determine the MTD of the compound. This will inform the dose levels to be used in subsequent efficacy studies.

-

Efficacy Studies in Patient-Derived Xenograft (PDX) Models: To evaluate the anticancer efficacy in a clinically relevant setting, PDX models are recommended.[20] These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.[20] The compound should be administered to tumor-bearing mice, and tumor growth should be monitored over time.

-

Pharmacodynamic (PD) Biomarker Analysis: To confirm that the compound is hitting its target in vivo, tumor tissues from the efficacy studies should be analyzed for biomarkers of target engagement. For a kinase inhibitor, this would typically involve measuring the phosphorylation of the target kinase or its downstream substrates.

-

Preliminary Toxicology Studies: Initial safety and tolerability should be assessed by monitoring the general health of the animals during the in vivo studies and by performing basic histopathological analysis of major organs at the end of the study.

Conclusion and Future Directions

6-Chloro-N3-methylpyridine-3,4-diamine stands as a promising, yet largely unexplored, chemical entity with significant therapeutic potential. Its structural similarity to both established neurological drugs and a new generation of kinase inhibitors provides a strong rationale for its investigation in both neurology and oncology. The comprehensive, phased research and development plan outlined in this guide offers a clear and scientifically rigorous path forward. By systematically synthesizing, characterizing, and evaluating this compound through the proposed in vitro and in vivo assays, the scientific community can effectively unlock its therapeutic potential and pave the way for the development of a novel therapeutic agent.

References

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

- Fels, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798.

- Goonetilleke, A., et al. (2015). Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers. Journal of Clinical Pharmacy and Therapeutics, 40(4), 447-452.

- Hassan, M., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

- Iacobelli, M., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Pharmacology, 13, 982434.

- Oncodesign Services. (n.d.). Tyrosine kinase inhibitors (TKIs) on cancer models.

- PubChem. (n.d.). 3,4-Diaminopyridine.

- Quartel, A., et al. (2018). 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia. Muscle & Nerve, 57(4), 561-568.

- Sawyers, C. L. (2004). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development, 18(21), 2592-2597.

- Sharma, N., et al. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Singh, S., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 14033-14041.

- Soni, R., et al. (2015). Development of Novel Patient-Derived Preclinical Models from Malignant Effusions in Patients with Tyrosine Kinase Inhibitor–Resistant Clear Cell Renal Cell Carcinoma.

- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.

- Uckun, F. M., et al. (2012). Diaminopyridine-based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(7), 573-578.

- Van Allen, E. M., et al. (2015). Targeting cancer with kinase inhibitors.

- Verma, A., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 16348-16367.

- Wakabayashi, S., et al. (2019). Pharmacokinetics and Tissue Distribution of 3,4-diaminopyridine in Rats. Biopharmaceutics & Drug Disposition, 40(6), 235-241.

- Wang, Y., et al. (2012). Diaminopyridine-based Potent and Selective mps1 Kinase Inhibitors Binding to an Unusual flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(7), 573-578.

- Wessjohann, L. A., et al. (2022, March 14).

- Zisimopoulou, P., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Pharmacology, 13, 982434.

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 9. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Targeting cancer with kinase inhibitors [jci.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Tyrosine kinase inhibitors (TKIs) on cancer models [oncodesign-services.com]

- 13. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diaminopyridine-based potent and selective mps1 kinase inhibitors binding to an unusual flipped-Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Novel Patient-Derived Preclinical Models from Malignant Effusions in Patients with Tyrosine Kinase Inhibitor–Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-Chloro-N3-methylpyridine-3,4-diamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Within this vast chemical space, the 6-Chloro-N3-methylpyridine-3,4-diamine scaffold presents a unique combination of functionalities poised for strategic exploitation in drug discovery. This guide provides an in-depth analysis of this scaffold, extrapolating from the well-established chemistry of related chloro-aminopyridines to outline its synthetic utility, potential as a privileged structure in kinase inhibition, and the governing principles of its structure-activity relationships. While direct literature on this specific diamine is limited, this document serves as a technical primer on its potential applications, offering a roadmap for its incorporation into innovative drug design programs.

Introduction: The Allure of the Substituted Pyridine Scaffold

The prevalence of the pyridine ring in pharmaceuticals is a testament to its versatile nature. It is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[1] The introduction of specific substituents, such as chloro and amino groups, transforms the basic pyridine core into a highly functionalized scaffold, offering multiple vectors for chemical modification and precise interaction with biological targets.[3][4]

The 6-Chloro-N3-methylpyridine-3,4-diamine scaffold is particularly noteworthy for several key features:

-

The 6-Chloro Group: This halogen atom serves as a crucial synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[5][6] Furthermore, the chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within a target protein, directly contributing to binding affinity.

-

The 3,4-Diamine Moiety: The vicinal diamine arrangement is a versatile functional group. The primary amine at the 4-position and the N-methyl secondary amine at the 3-position offer differential reactivity for selective functionalization. This diamine system is also a key pharmacophoric element, capable of forming multiple hydrogen bonds with protein residues, a common feature in kinase inhibitors that target the ATP-binding site.[7]

-

The N3-Methyl Group: The methyl group on the 3-amino substituent introduces a degree of steric hindrance and alters the nucleophilicity of the nitrogen atom, which can be exploited for regioselective reactions. It can also contribute to hydrophobic interactions in a protein binding pocket.

This guide will delve into the synthetic pathways to access and derivatize this scaffold, explore its potential in kinase inhibitor design, and provide a framework for understanding the structure-activity relationships of its derivatives.

Synthetic Strategies and Chemical Reactivity

Proposed Synthesis of the Core Scaffold

A plausible synthetic route would likely begin with a readily available, appropriately substituted chloropyridine. The introduction of the amino groups would proceed in a stepwise fashion, leveraging the directing effects of the existing substituents.

Experimental Protocol: A Generalized Approach

-

Nitration of a Substituted Chloropyridine: Starting with a suitable 2-chloropyridine, selective nitration can introduce nitro groups, which are precursors to the amines.

-

Nucleophilic Aromatic Substitution: Introduction of a methylamino group can be achieved via SNAr, displacing a suitably positioned leaving group.

-

Reduction of Nitro Groups: The nitro groups can then be reduced to the corresponding amines using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation.

Diagram: Proposed Synthetic Pathway

Caption: Major avenues for chemical modification of the core scaffold.

The Scaffold in Kinase Inhibitor Design

The aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors. [7]The amino group and the pyridine nitrogen form a bidentate hydrogen bond network with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

The 6-Chloro-N3-methylpyridine-3,4-diamine scaffold is pre-disposed to act as a foundation for potent and selective kinase inhibitors.

-

Hinge Binding: The 4-amino group and the pyridine nitrogen (N1) can form the canonical hydrogen bonds with the kinase hinge.

-

Gatekeeper Interaction: The substituent introduced at the 6-position via SNAr can be designed to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

-

Solvent Front Interactions: Further modifications to the substituent at C6 can extend into the solvent-exposed region, providing opportunities to enhance potency and modulate physicochemical properties.

Table 1: Potential Interactions with a Kinase ATP-Binding Site

| Scaffold Feature | Potential Interaction | Rationale |

| 4-Amino Group | Hydrogen Bond Donor | Binds to the kinase hinge backbone carbonyl. |

| Pyridine N1 | Hydrogen Bond Acceptor | Binds to a kinase hinge backbone N-H. |

| 6-Position Substituent | Hydrophobic/Polar Interactions | Targets the gatekeeper residue and solvent front. |

| 3-Methylamino Group | Steric Influence/Hydrophobic Pocket | Can orient the molecule and interact with nearby residues. |

Structure-Activity Relationship (SAR) Considerations

Based on extensive studies of related aminopyridine kinase inhibitors, a predictive SAR framework for derivatives of 6-Chloro-N3-methylpyridine-3,4-diamine can be proposed. [8][9]

-

Substituents at the 6-Position: The nature of the group replacing the chlorine will be a primary driver of potency and selectivity. Small, hydrophobic groups may be favored for interaction with a hydrophobic gatekeeper, while larger, more polar groups can extend towards the solvent front.

-

Modification of the 4-Amino Group: Acylation or sulfonylation can introduce additional interaction points but may disrupt the crucial hinge-binding interaction if the substituent is too bulky.

-

Bioisosteric Replacement: The chloro group could be replaced with other functionalities, such as a cyano or trifluoromethyl group, to modulate electronic properties and metabolic stability. Bioisosteric replacement of the pyridine ring itself with other heterocycles is also a common strategy to explore novel chemical space and improve drug-like properties. [10][11][12] Table 2: Predicted Effects of Substitutions on Activity

| Modification | Predicted Effect on Kinase Inhibition | Rationale |

| At C6-Position | ||

| Small Alkyl/Aryl | Potential increase in potency | Interaction with hydrophobic gatekeeper residue. |

| Polar Groups (e.g., morpholine) | Improved solubility and potency | Interaction with solvent-exposed region. |

| At N4-Position | ||

| Small Acyl Group | May be tolerated or increase potency | Can form additional hydrogen bonds. |

| Bulky Acyl Group | Likely decrease in potency | Steric hindrance with the hinge region. |

| Scaffold Modification | ||

| 6-Cl to 6-CN | Modulated electronics, potential H-bond acceptor | Bioisosteric replacement to fine-tune properties. |

Conclusion and Future Directions

The 6-Chloro-N3-methylpyridine-3,4-diamine scaffold represents a largely untapped but highly promising starting point for medicinal chemistry campaigns. Its inherent functionalities provide a robust platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The strategic combination of a reactive chloro group for SNAr and a vicinal diamine for hinge-binding and further derivatization makes it a privileged scaffold.

Future research should focus on:

-

Development of a robust and scalable synthesis for the core scaffold.

-

Systematic exploration of SNAr reactions at the 6-position with a diverse range of nucleophiles.

-

Investigation of cyclization reactions to generate novel, rigidified heterocyclic systems.

-

Screening of the resulting compound libraries against a panel of kinases to identify initial hits for optimization.

By leveraging the principles outlined in this guide, researchers can effectively harness the potential of the 6-Chloro-N3-methylpyridine-3,4-diamine scaffold to accelerate the discovery of new therapeutic agents.

References

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. 2014. [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. 2025. [Link]

-

VEGFR-2 inhibitor. Wikipedia. [Link]

-

The 'ring replacement' of pyridines into benzonitriles. a, The... ResearchGate. [Link]

-

Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Amino. Journal of the American Chemical Society. [Link]

-

Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. [Link]

-

Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. [Link]

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Center for Biotechnology Information. [Link]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. ACS Publications. [Link]

-

CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. ACS Publications. [Link]

-

CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. Semantic Scholar. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. ResearchGate. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

-

Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis of 6-Hydroxy-5 -(3-Phenylimidazo[1,2-a]Pyridin-2-yl)-2-Thioxo-2, 3-Dihydropyrimidin-4(1H). Taylor & Francis Online. [Link]

-

Reactivity of 1-chloro-3-phenyldiazirines. PubMed. [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]

- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Architecture & Synthetic Utility of 6-Chloropyridine-3,4-diamine: A Technical Guide

Topic: Electronic properties of 6-chloropyridine-3,4-diamine derivatives Content Type: In-depth technical guide

Executive Summary

The 6-chloropyridine-3,4-diamine scaffold (often indexed as 2-chloro-4,5-diaminopyridine) represents a "privileged structure" in medicinal chemistry, serving as the critical precursor for imidazo[4,5-c]pyridine derivatives.[1] These fused heterocycles are foundational to the design of kinase inhibitors (e.g., CDK, MAPK pathways) and modulators of the Toll-like receptor 7 (TLR7).[2]

This guide dissects the molecule's electronic "push-pull" dynamics, which dictate its unique regioselectivity.[1] Unlike symmetrical diamines, the 6-chloropyridine-3,4-diamine motif presents two non-equivalent nucleophilic centers (N3 vs. N4), controlled by the electron-deficient pyridine core and the inductive withdrawal of the C6-chlorine.[1] Mastering these properties allows researchers to execute regioselective cyclizations and orthogonal functionalizations essential for high-precision drug discovery.[1]

Electronic Architecture & Molecular Orbital Theory

The "Push-Pull" System

The reactivity of 6-chloropyridine-3,4-diamine is governed by the competition between resonance donation (+M) and inductive withdrawal (-I).[1]

-

Pyridine Core (The Sink): The pyridine nitrogen (N1) is highly electronegative, creating a general electron deficiency across the ring, particularly at positions C2, C4, and C6.[2]

-

C6-Chlorine (-I > +M): Located alpha to the ring nitrogen, the chlorine atom exerts a strong inductive withdrawing effect (-I), further deactivating the ring and lowering the pKa of the system.[1] This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (

), but typically after the diamine moiety has been protected or cyclized.[2] -

C3 vs. C4 Amines (The Donors): This is the critical differentiator.

-

C4-Amine (Gamma-position): The lone pair on the N4 nitrogen can delocalize directly into the pyridine ring, pushing electron density onto the ring nitrogen (N1).[1] This resonance stabilization renders the N4 lone pair less available for nucleophilic attack compared to N3, but it significantly increases the basicity of the ring nitrogen (N1).

-

C3-Amine (Beta-position): The C3 position is electronically "meta-like" relative to the ring nitrogen.[1] Resonance delocalization from N3 into the ring is less effective than from N4. Consequently, the N3 lone pair is more localized and typically more nucleophilic towards acylating agents (e.g., acid chlorides, anhydrides).[2]

-

Quantitative Electronic Descriptors

While experimental values vary by solvent, Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level suggests the following trends for 3,4-diaminopyridines:

| Property | Value / Trend | Mechanistic Implication |

| HOMO Location | Localized on N3/N4 | High reactivity toward electrophiles (cyclization).[1] |

| LUMO Location | Delocalized on Pyridine Ring | Susceptibility to reduction or nucleophilic attack at C6. |

| N3 Nucleophilicity | High | Primary site for initial acylation/amidation. |

| N4 Nucleophilicity | Moderate | Reduced by resonance into the ring (vinylogous amidine character). |

| Ring N Basicity | Elevated (pKa ~6-7) | Higher than unsubstituted pyridine (pKa 5.[1]2) due to +M from amines. |

Reactivity Profiles & Regiocontrol

Regioselective Acylation

A common pitfall in working with this scaffold is assuming equivalent reactivity of the diamines.

-

Kinetic Control: Reaction with 1 equivalent of an acyl chloride at low temperature (0°C) preferentially acylates the N3-amine .[1] This is due to the higher nucleophilicity of N3 (less resonance delocalization) compared to N4.

-

Thermodynamic Control: Under forcing conditions (reflux), equilibration may occur, or bis-acylation may be observed.[1][2]

Cyclization to Imidazo[4,5-c]pyridine

The formation of the imidazole ring is the primary synthetic utility of this molecule. The reaction with formic acid or orthoformates proceeds via an intermediate formamide.

-

Mechanism: The more nucleophilic N3 attacks the formylating agent first. The subsequent ring closure involves the N4 nitrogen attacking the formyl carbonyl.

-

Result: This sequence yields the 1H-imidazo[4,5-c]pyridine core.[1][3]

The C6-Chlorine Handle

The chlorine atom at C6 is a "latent" functional handle. It is relatively stable during the mild conditions of diamine cyclization but can be activated later for

Experimental Protocols

Protocol A: Synthesis of 6-Chloropyridine-3,4-diamine

Rationale: Direct nitration of chloropyridines is difficult.[1] The preferred route starts from 4,6-dichloropyridine-3-carboxylic acid or 2,4-dichloro-5-nitropyridine.[1]

Precursor: 2,4-Dichloro-5-nitropyridine (commercially available).[1]

Step 1: Regioselective Amination (

-

Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous THF.

-

Cool to -10°C to suppress substitution at C2.

-

Add Ammonia (solution in MeOH or aqueous) or specific amine (1.1 eq) dropwise.

-

Stir at 0°C for 2 hours. Monitor by TLC (The product, 2-chloro-4-amino-5-nitropyridine, is more polar).[1]

-

Isolate: Evaporate solvent, wash with water, recrystallize from Ethanol.[2]

Step 2: Reduction of the Nitro Group

-

Suspend the intermediate (2-chloro-4-amino-5-nitropyridine) in Ethanol/Water (3:1).

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Note: Avoid strong acids (HCl) to prevent hydrolysis of the C6-Chlorine.[1]

-

Reflux for 2-4 hours with vigorous stirring.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate the filtrate. Neutralize with saturated

if necessary. -

Extract with Ethyl Acetate. The product, 6-chloropyridine-3,4-diamine , is obtained as a pale yellow/brown solid.[1]

Protocol B: Cyclization to 6-Chloro-1H-imidazo[4,5-c]pyridine[1]

-

Mix 6-chloropyridine-3,4-diamine (1.0 eq) with Triethyl Orthoformate (5.0 eq). Note: TEOF acts as both reagent and solvent.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

-

Heat to 100°C for 3-6 hours.

-

Cool and concentrate in vacuo.

-

Purify via flash chromatography (DCM/MeOH gradient).

Visualizing the Synthetic Pathway

The following diagram illustrates the regioselective synthesis and subsequent cyclization, highlighting the critical electronic decision points.

Caption: Figure 1. Regioselective synthesis of the 6-chloropyridine-3,4-diamine core and its conversion to the imidazo[4,5-c]pyridine scaffold.

References

-

Regioselective Synthesis of Imidazo[4,5-c]pyridines

-

Nucleophilicity Trends in Aminopyridines

- Title: Nucleophilicity of Amines: A Review of the Mayr Scale and General Trends.

- Source:Master Organic Chemistry

-

URL:[Link]

-

Synthesis of 6-chloropyridine-3,4-diamine Precursors

-

Electronic Properties of Pyridine Derivatives

-

Title: A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid and Pyridine-3.[1]

- Source:BenchChem Technical Notes

-

Sources

Technical Whitepaper: pKa Profiling and Ionization Dynamics of 6-Chloro-N3-methylpyridine-3,4-diamine

[1]

Executive Summary

6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6) represents a specialized subclass of aminopyridines where electronic "push-pull" dynamics dictate its physicochemical behavior.[1] Unlike the highly basic parent scaffold 3,4-diaminopyridine (pKa ~9.2), the introduction of a chlorine atom at the 6-position (ortho to the ring nitrogen) drastically modulates the basicity.

Based on Structure-Activity Relationship (SAR) analysis and fragment-based prediction, the primary pKa (pyridinium formation) of this molecule is estimated to be 5.4 ± 0.5 . This places the molecule in a critical "solubility-permeability" window: it is highly soluble in the acidic environment of the stomach (pH 1–2) but predominantly neutral (>98%) at physiological pH (7.4), favoring membrane permeability but posing potential precipitation risks in intestinal fluids.

Molecular Architecture & Ionization Sites

To understand the pKa, we must deconstruct the electronic environment of the pyridine ring. The molecule contains three potential ionization sites, but only one is physiologically relevant.

Structural Dissection[1]

-

The Core (Pyridine Ring): An aromatic heterocycle that acts as a Lewis base.

-

The Electron Donors (Positions 3 & 4):

-

4-Amino (-NH₂): A strong resonance donor (+R effect).[1] The lone pair delocalizes into the ring, significantly increasing electron density at the N1 (ring nitrogen) and C3 positions.

-

3-(N-Methyl)amino (-NHMe): A secondary amine acting as an electron donor.[1] While sterically bulkier than a primary amine, the inductive effect of the methyl group (+I) slightly enhances the donating capacity of the nitrogen relative to a simple amino group.

-

-

The Electron Withdrawer (Position 6):

-

6-Chloro (-Cl): A strong electronegative group positioned adjacent to the ring nitrogen (N1). It exerts a powerful inductive withdrawal (-I) effect, pulling electron density away from N1, thereby stabilizing the free base and destabilizing the conjugate acid (cation).

-

The Ionization Event

The protonation occurs exclusively at the Ring Nitrogen (N1) .

-

Exocyclic Amines (N3, N4): These nitrogens are essentially non-basic in aqueous media (pKa < 0) because their lone pairs are conjugated with the

-system of the pyridine ring. -

Ring Nitrogen (N1): This is the basic center. Its basicity is a vector sum of the donating amino groups and the withdrawing chlorine.

Graphviz Diagram 1: Ionization Equilibrium The following diagram illustrates the protonation pathway and the electronic competition.

Caption: Protonation equilibrium centered on the pyridine nitrogen (N1). The 6-Chloro substituent significantly lowers the pKa compared to the non-halogenated parent.[1]

pKa Profiling: Data & Prediction[1][2]

Direct experimental data for this specific derivative is sparse in public literature. However, we can derive a high-confidence value using Hammett Substituent Constants and Fragment-Based SAR from validated analogues.

Comparative pKa Table[1]

| Compound | Structure | pKa (Exp/Pred) | Electronic Driver |

| Pyridine | Unsubstituted | 5.23 | Baseline |

| 4-Aminopyridine | 4-NH₂ | 9.11 | Strong Resonance (+R) dominates.[1] |

| 3,4-Diaminopyridine | 3,4-(NH₂)₂ | 9.25 | Cooperative donation. |

| 2-Chloropyridine | 2-Cl | 0.72 | Strong Inductive (-I) withdrawal at |

| 4-Amino-2-chloropyridine | 4-NH₂, 2-Cl | 4.73 | 4-NH₂ raises pKa; 2-Cl lowers it.[1] Net result ~4.7. |

| Target Molecule | 6-Cl, 3-NHMe, 4-NH₂ | ~5.4 | 3-NHMe adds ~0.7 units to the 4-amino-2-chloro core.[1] |

The Calculation Logic

-

Base Scaffold: 4-Amino-2-chloropyridine (pKa ≈ 4.7).[1][2]

-

Note: In our target, the Cl is at position 6, which is electronically equivalent to position 2 (both are

to N1).

-

-

Modification: Addition of N-Methylamino at position 3.

-

In pyridine systems, adding a 3-amino group typically raises pKa by 0.5–1.0 unit (e.g., Pyridine 5.2 → 3-Aminopyridine 6.0).

-

The N-methyl group adds slight electron density via induction compared to NH₂, but steric hindrance might slightly dampen resonance coplanarity.

-

-

Result:

.

Physicochemical Implications

The pKa of ~5.4 has profound implications for the molecule's behavior in biological systems and laboratory workflows.

Solubility vs. pH[1]

-

Stomach (pH 1.5): The molecule is >99.9% protonated (Cationic).

-

Solubility: High.

-

-

Intestine (pH 6.5): The molecule is ~90% Neutral.

-

Solubility: Driven by intrinsic solubility (

), which is likely low for a chlorinated heterocycle. Risk of precipitation.

-

-

Blood (pH 7.4): The molecule is >99% Neutral.

-

Permeability: High (Lipophilic species dominates).

-

LogD Profile

The Distribution Coefficient (LogD) will vary significantly:

-

LogD (pH 2.0): Low (Hydrophilic cation).

-

LogD (pH 7.4): High (Approaches LogP).

-

Formulation Note: Salt forms (e.g., Hydrochloride or Mesylate) are essential for solid-state stability and dissolution kinetics.

Experimental Methodologies

Protocol A: UV-Metric Titration (Gold Standard)

This method relies on the shift in UV

Reagents:

-

Buffer System: Universal buffer (Britton-Robinson) or mixed phosphate/citrate buffers covering pH 2.0 to 8.0.

-

Solvent: Water with 0.1% DMSO (to ensure initial dissolution).

-

Instrument: UV-Vis Spectrophotometer with a flow cell or dipping probe.[1]

Workflow:

-

Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO.

-

Titration: Dilute into aqueous buffer at pH 2.0 (fully protonated).

-

Scan: Record spectrum (200–400 nm).

-

Stepwise pH Adjustment: Titrate with 0.1 M NaOH, recording spectra at 0.2 pH increments.

-

Isosbestic Point: Look for a sharp isosbestic point, confirming a clean two-state equilibrium.

-

Calculation: Plot Absorbance at

(likely ~280-300 nm) vs. pH. The inflection point is the pKa.

Graphviz Diagram 2: Experimental Workflow

Caption: Step-by-step UV-metric titration workflow for accurate pKa determination of aminopyridines.

References

-

PubChem. 4-Amino-2-chloropyridine (Compound Summary). National Library of Medicine. Available at: [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for pyridine pKa shifts).

-

Cheméo. 4-Amino-2-chloropyridine Chemical Properties. Available at: [Link]

-

ResearchGate. Spectrophotometric determination of the pKa values of pyridine analogs. Available at: [Link]

Structural Integrity and Analytical Characterization of 3,4-Diaminopyridine

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, QC Analysts, and Drug Development Scientists

Executive Summary: The Privileged Scaffold

3,4-Diaminopyridine (3,4-DAP), chemically known as amifampridine, represents a "privileged scaffold" in medicinal chemistry. While clinically approved for Lambert-Eaton Myasthenic Syndrome (LEMS), its utility extends beyond a final pharmaceutical product. As a building block, it serves as a critical probe for voltage-gated potassium channels (Kv) and a precursor for complex heterocyclic synthesis.[1]

This guide moves beyond basic datasheet parameters to provide a rigorous structural analysis, impurity logic, and validated characterization protocols required for high-grade research and pharmaceutical applications.

Molecular Architecture & Solid-State Logic

The efficacy of 3,4-DAP is dictated by its ability to interact with the Kv channel pore.[2] However, its stability and bioavailability are governed by its solid-state properties.

2.1 Crystal System and Hydrogen Bonding

3,4-DAP crystallizes in the monoclinic system (Space group C2/c) .[3][4] The free base is prone to oxidation; therefore, the phosphate salt is the standard for stability.

-

Lattice Dynamics: The stability of the phosphate salt arises from a robust network of hydrogen bonds. The protonated pyridine nitrogen (N1) and the amino groups (N2, N3) form intermolecular H-bonds with the dihydrogen phosphate macroanions [(H2PO4)-]∞.

-

Implication: When sourcing 3,4-DAP building blocks, confirming the salt form via XRD (X-Ray Diffraction) is critical, as the free base degrades rapidly under ambient conditions.

2.2 Spectroscopic Fingerprint (NMR)

For identity confirmation, 3,4-DAP exhibits a distinct proton NMR signature due to the asymmetry introduced by the amino groups.

| Position | Proton Type | Chemical Shift (δ ppm, DMSO-d6) | Multiplicity | Coupling Constant (J) |

| H2 | Aromatic | ~7.65 | Singlet (s) | - |

| H6 | Aromatic | ~7.55 | Doublet (d) | J ≈ 5.5 Hz |

| H5 | Aromatic | ~6.45 | Doublet (d) | J ≈ 5.5 Hz |

| NH2 | Amino | ~5.50 - 6.00 | Broad Singlet | - |

Analyst Note: The singlet at H2 is the diagnostic peak. If this splits or shifts significantly, suspect regioisomeric contamination (e.g., 2,3-diaminopyridine).

Synthesis Pathways & Impurity Profiling[5]

Understanding the synthesis is mandatory for predicting the "impurity fate" of the building block. The industrial standard involves the nitration of 4-aminopyridine (4-AP).

3.1 The Nitration-Reduction Route

The synthesis proceeds via electrophilic aromatic substitution followed by catalytic hydrogenation.

Figure 1: Industrial synthesis pathway of 3,4-DAP highlighting critical control points for impurities.

3.2 Critical Impurities Table

When validating a 3,4-DAP building block, specific attention must be paid to these structural analogs which can mimic the drug's retention time but possess different toxicological profiles.

| Impurity Name | Structure / Origin | Risk Factor | Detection Limit (Limit) |

| 4-Aminopyridine (4-AP) | Starting Material | High Toxicity (Seizure induction). Narrow therapeutic index. | NMT 0.1% |

| 4-Amino-3-nitropyridine | Intermediate | Potential Genotoxicity (Nitro-aromatic). | NMT 0.15% |

| 3,4-DAP N-Oxide | Oxidative Degradant | Efficacy loss; indicates poor storage. | NMT 0.5% |

| 2,3-Diaminopyridine | Regioisomer | Synthesis byproduct (rare in 4-AP route, common in halogen displacement). | NMT 0.1% |

Validated Analytical Protocols

To ensure the structural integrity of 3,4-DAP building blocks, a standard Reverse Phase HPLC (RP-HPLC) method is insufficient due to the polar, basic nature of the pyridine ring. An Ion-Pairing method is required to achieve retention and peak symmetry.

4.1 High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from stability-indicating methods used for Amifampridine Phosphate.

-

Column: C18 Bonded Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Lambda max for the pyridine system).

-

Temperature: 30°C.

Why this works: The low pH (1.9) ensures the pyridine nitrogens are fully protonated. The sodium octanesulfonate acts as an ion-pairing reagent, forming a neutral complex with the protonated 3,4-DAP, allowing it to interact with the hydrophobic C18 stationary phase. Without this, 3,4-DAP would elute in the void volume.

4.2 Storage and Stability[6]

-

Condition: Store at 2-8°C, protected from light.

-

Hygroscopicity: The phosphate salt is moderately hygroscopic. Handling should occur in humidity-controlled environments (<40% RH) to prevent caking and hydrolysis.

Mechanism of Action: The "Why" Behind the Structure

The structural analysis is relevant because of the molecule's specific interaction with the Kv channel. 3,4-DAP acts as a "molecular cork."

Figure 2: Mechanism of Action. 3,4-DAP selectively blocks K+ efflux, extending the action potential duration to recruit more Calcium channels.

Structural-Activity Relationship (SAR):

-

3,4-Diamino substitution: Crucial for potency. The amino groups act as hydrogen bond donors to the residues inside the channel pore.

-

Protonation: At physiological pH, the mono-protonated cation is the active species.

References

-

European Medicines Agency (EMA). (2022). Assessment Report: Amifampridine SERB. Retrieved from

-

PubChem. (2025).[7] 3,4-Diaminopyridine Compound Summary. National Library of Medicine. Retrieved from

-

Goulay-Dufaÿ, S., et al. (2004).[8] "Determination of 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection." Journal of Chromatography B. Retrieved from

-

Tarrago, T., et al. (2012). "Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate." Crystal Growth & Design. (Foundational text for solid-state logic).[3]

-

Therapeutic Goods Administration (TGA). (2022). Australian Public Assessment Report for Amifampridine. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Versatile Protocol for the Synthesis of Substituted Imidazo[4,5-c]pyridines from 6-Chloro-N3-methylpyridine-3,4-diamine

Abstract

This application note provides a detailed and robust protocol for the synthesis of substituted imidazo[4,5-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines makes it a privileged scaffold for the development of novel therapeutic agents with a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1][2][3] This guide focuses on a key synthetic transformation utilizing the readily accessible starting material, 6-Chloro-N3-methylpyridine-3,4-diamine, and outlines a straightforward cyclization strategy to construct the fused imidazole ring. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices and a self-validating methodology.

Introduction: The Significance of Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a cornerstone in the design of novel bioactive molecules. Its structural analogy to purines allows for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated for their potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.[1][2] The synthesis of imidazo[4,5-c]pyridines is therefore a critical endeavor in the field of medicinal chemistry. A common and effective strategy for their synthesis involves the cyclization of 3,4-diaminopyridine precursors with a suitable one-carbon synthon.[4] This application note details a versatile protocol for this transformation, starting from 6-Chloro-N3-methylpyridine-3,4-diamine.

Synthetic Strategy and Mechanistic Insights

The core of this synthetic protocol is the condensation and subsequent cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine with a one-carbon electrophile. This process results in the formation of the fused imidazole ring, yielding the imidazo[4,5-c]pyridine scaffold. Two common and effective methods for this transformation are presented: cyclization with triethyl orthoformate and cyclization with formic acid.

The choice of the one-carbon source can influence the reaction conditions and the nature of the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine. For instance, using triethyl orthoformate will yield an unsubstituted imidazole ring, while employing other orthoesters or carboxylic acids can introduce various substituents.

Cyclization with Triethyl Orthoformate

Triethyl orthoformate serves as an efficient one-carbon synthon, leading to the formation of an unsubstituted imidazo[4,5-c]pyridine. The reaction is typically acid-catalyzed and proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization and elimination of ethanol to afford the final product.

Cyclization with Formic Acid

Formic acid is another readily available and effective one-carbon source for this transformation.[5][6] The reaction proceeds by initial formylation of one of the amino groups of the diamine, followed by acid-catalyzed cyclization and dehydration to yield the desired imidazo[4,5-c]pyridine. This method is often carried out at elevated temperatures, sometimes with the addition of a dehydrating agent like polyphosphoric acid (PPA) to drive the reaction to completion.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target imidazo[4,5-c]pyridine from 6-Chloro-N3-methylpyridine-3,4-diamine.

Materials and Methods

-

Starting Material: 6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6)[7]

-

Reagents: Triethyl orthoformate, Formic acid (98-100%), Hydrochloric acid, Sodium bicarbonate, Anhydrous sodium sulfate, Ethanol.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, vacuum flask, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard glassware.

Protocol 1: Synthesis using Triethyl Orthoformate

This protocol describes the synthesis of 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine.

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-N3-methylpyridine-3,4-diamine (1.58 g, 10 mmol).

-

Add triethyl orthoformate (25 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 145-150 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1) to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[6]

Protocol 2: Synthesis using Formic Acid

This protocol also yields 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine.

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-N3-methylpyridine-3,4-diamine (1.58 g, 10 mmol).

-

Carefully add an excess of 98-100% formic acid (20 mL).

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours.[5]

-

Monitor the reaction progress by TLC.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (50 g).

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

Step 4: Purification

-

The crude product can be purified by recrystallization from ethanol.[6]

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the two synthetic protocols.

| Parameter | Protocol 1 (Triethyl Orthoformate) | Protocol 2 (Formic Acid) |

| Product | 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine |

| Molecular Formula | C₇H₆ClN₃ | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol | 167.60 g/mol |

| Reaction Time | 4-6 hours | 3-5 hours |

| Reaction Temp. | ~145-150 °C | ~100-110 °C |

| Typical Yield | 75-85% | 80-90% |

| Purification | Recrystallization or Column Chromatography | Recrystallization |

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the formation of the imidazo[4,5-c]pyridine core from 6-Chloro-N3-methylpyridine-3,4-diamine.

Caption: Synthetic workflow for imidazo[4,5-c]pyridine.

Conclusion

This application note provides two reliable and efficient protocols for the synthesis of a substituted imidazo[4,5-c]pyridine from 6-Chloro-N3-methylpyridine-3,4-diamine. The methodologies are straightforward, utilize readily available reagents, and provide good to excellent yields of the desired product. These protocols offer a solid foundation for researchers to access this important heterocyclic scaffold for further elaboration and biological evaluation in the context of drug discovery and development. The choice between the two protocols may depend on the available equipment, desired reaction scale, and preference for work-up procedures.

References

-

Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

-

Cai, G., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science, 14(9), 523-527. [Link]

-

Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. [Link]

-

Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]

-

Kral'ova, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 485-492. [Link]

-

Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

-

Patel, H., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 44(39), 16995-17006. [Link]

-

Dymińska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

-

Goker, H., et al. (2005). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]

-

Wu, J., et al. (2014). Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives. ResearchGate. [Link]

-

Montgomery, J. A., & Hewson, K. (1960). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Organic Chemistry, 25(11), 2084-2087. [Link]

-

Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

-

Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

-

Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 [sigmaaldrich.com]

Application Note: Protocols for Cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine with Aldehydes

This Application Note provides a comprehensive technical guide for the cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine with various aldehydes to synthesize 1-methyl-2-substituted-6-chloro-1H-imidazo[4,5-c]pyridines .

This scaffold is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. The presence of the chlorine atom at the C6 position provides a versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this an essential intermediate in medicinal chemistry campaigns.

Introduction & Mechanistic Insight

The synthesis of imidazo[4,5-c]pyridines from vicinal diamines involves two distinct chemical events: condensation (to form a dihydro-intermediate) and oxidation (aromatization).

When using 6-Chloro-N3-methylpyridine-3,4-diamine , the reaction benefits from the inherent regiocontrol provided by the N-methyl group. Unlike symmetric diamines, the steric and electronic differentiation between the primary amine (C4-NH₂) and the secondary amine (C3-NHMe) directs the reaction pathway, typically favoring the formation of the 1-methyl isomer (based on standard imidazo[4,5-c]pyridine numbering).

Reaction Mechanism

-

Imine Formation: The more nucleophilic/accessible primary amine (C4-NH₂) condenses with the aldehyde (R-CHO) to form a Schiff base (imine).

-

Cyclization: The secondary amine (C3-NHMe) attacks the electrophilic imine carbon, closing the ring to form a 2,3-dihydro-1H-imidazo[4,5-c]pyridine intermediate.

-

Aromatization: An oxidative step removes two hydrogen atoms to establish the aromatic imidazole core.

Pathway Visualization

Figure 1: Step-wise mechanistic pathway from diamine precursor to aromatic imidazopyridine.

Experimental Protocols

Two protocols are presented below. Protocol A is the industry standard for robustness and scalability, utilizing Sodium Metabisulfite (Na₂S₂O₅). Protocol B is a rapid, high-yielding alternative using Iodine (I₂) for difficult substrates.

Protocol A: Sodium Metabisulfite (Na₂S₂O₅) Mediated Cyclization

Best for: Scale-up, electron-rich aldehydes, and "green" chemistry requirements.

Principle: Na₂S₂O₅ acts as a dual-function reagent. It forms a bisulfite adduct with the aldehyde in situ (activating it for nucleophilic attack) and facilitates the oxidative dehydrogenation step in polar solvents.

Materials:

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.2 – 1.5 equiv)

-

Solvent: Ethanol/Water (3:1 v/v) or DMF (for insoluble aldehydes)

-

Temperature: Reflux (80–100 °C)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 mmol) in Ethanol (15 mL).

-

Activation: Add the Aldehyde (1.1 mmol) and Na₂S₂O₅ (1.2 mmol) to the solution. Add Water (5 mL) to solubilize the bisulfite.

-

Reaction: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring.

-

Checkpoint: Monitor by TLC or LC-MS. The intermediate imine often appears quickly, while the fully oxidized product forms over 2–4 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove approx. 75% of the ethanol under reduced pressure.

-

Precipitation: Pour the residue into ice-cold water (50 mL). The product often precipitates as a solid.[3]

-

Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

-

-

Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Iodine (I₂) / K₂CO₃ Oxidative Cyclization

Best for: Electron-deficient aldehydes, sterically hindered substrates, and rapid library synthesis.

Principle: Iodine acts as a mild Lewis acid to activate the imine and a stoichiometric oxidant to drive the aromatization instantaneously, preventing the accumulation of dihydro-intermediates.

Materials:

-

Aldehyde (1.1 equiv)

-

Iodine (I₂) (1.1 – 1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: tert-Butanol or THF

-

Temperature: 70 °C

Step-by-Step Procedure:

-

Mixing: Suspend the diamine (1.0 mmol) and aldehyde (1.1 mmol) in tert-Butanol (10 mL). Stir at room temperature for 30 mins to allow initial condensation.

-

Oxidant Addition: Add K₂CO₃ (2.0 mmol) followed by Iodine (1.1 mmol). The solution will turn dark brown.

-